molecular formula C4H6N4O2 B014702 5,6-Diaminouracil CAS No. 3240-72-0

5,6-Diaminouracil

Cat. No. B014702
CAS RN: 3240-72-0
M. Wt: 142.12 g/mol
InChI Key: BBTNLADSUVOPPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6-Diaminouracil derivatives involves various chemical processes, including the reduction of specific precursor compounds. Notably, the reaction of 5,6-diamino-1,3-dimethyluracil dihydrochloride with arylideneacetones and cyclohexanones has been studied, yielding complex structures such as 2,4-disubstituted 1,7,9-triazaspiro[4,5]dec-1-ene-6,8,10-triones. These reactions demonstrate the compound's versatility in forming structurally diverse derivatives under different chemical conditions (Kolos, Chebanov, & Orlov, 1999).

Molecular Structure Analysis

The molecular and crystal structures of 5,6-diaminouracil derivatives have been determined through X-ray diffraction, revealing planar configurations and different conformations of the amino groups. This structural diversity is significant for understanding the compound's chemical behavior and interactions. These studies provide a foundation for exploring the electronic and geometric properties of 5,6-diaminouracil and its derivatives, contributing to the broader knowledge of uracil-based compounds (Hueso-Ureña et al., 1997).

Chemical Reactions and Properties

5,6-Diaminouracil undergoes various chemical reactions, including electrochemical oxidation. The oxidation process involves the transformation of 5,6-diaminouracil to diimine intermediates, highlighting its reactivity and potential for further chemical manipulation. These reactions are essential for understanding the compound's behavior in different chemical environments and for exploring its applications in synthesis and material science (Owens & Dryhurst, 1977).

Physical Properties Analysis

The physical properties of 5,6-diaminouracil, including its vibrational spectra, have been studied using density functional theory (DFT) calculations. These studies provide insights into the compound's stability, vibrational modes, and interactions with light, contributing to our understanding of its physical characteristics and behavior in different states (Krishnakumar & Ramasamy, 2007).

Chemical Properties Analysis

Investigations into the chemical properties of 5,6-diaminouracil have revealed its potential as a radical scavenger and its interactions with other molecules. The compound's ability to inhibit free radical processes and its interactions with water molecules have been explored, highlighting its chemical stability and potential applications in antioxidant and protective roles (Fraisse et al., 1993; Shishkin, Sukhanov, & Leszczynski, 2002).

Safety And Hazards

5,6-Diaminouracil may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection8.


Future Directions

There are ongoing studies on the synthesis of 5,6-Diaminouracil and its derivatives. For instance, a new process for the preparation of 5,6-diamino-uracil from 5-nitroso-6-amino-uracil has been proposed2. Additionally, there is a focus on controlled drug delivery systems, which could potentially involve compounds like 5,6-Diaminouracil9.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

5,6-diamino-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTNLADSUVOPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42965-55-9 (sulfate (1:1)), 63981-35-1 (sulfate (2:1))
Record name 5,6-Diamino-2,4-dihydroxypyrimidine
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DSSTOX Substance ID

DTXSID9062930
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-
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Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diaminouracil

CAS RN

3240-72-0
Record name 5,6-Diaminouracil
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Record name 5,6-Diamino-2,4-dihydroxypyrimidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-
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Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-
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Record name 5,6-diaminouracil
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Record name 5,6-DIAMINOURACIL
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Synthesis routes and methods

Procedure details

15.0 g (52.8 mmol) 6-amino-1,3-di-n-butyl-5-nitrosouracil, 1.5 g 10% Pd/C and 150 mL DMF were hydrogenated at 40 psi in a Parr shaker for 4 h. After completion, the reaction mixture was filtered through Celite, and evaporated to give crude 5,6-diaminouracil as a dark oil.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
444
Citations
L Fraisse, JB Verlhac, B Roche… - Journal of Medicinal …, 1993 - ACS Publications
A new series of N-alkylated uric acids (2, 6, 8-purinetrione) and 5, 6-diaminouracils (5, 6-diamino-2, 4-pyrimidinedione) were synthesized, and their activities against free radicals were …
Number of citations: 58 0-pubs-acs-org.brum.beds.ac.uk
JL Owens, G Dryhurst - Journal of Electroanalytical Chemistry and …, 1977 - Elsevier
The electrochemical oxidation of 5,6-diaminouracil has been studied by thin-layer spectroelectrochemistry at a gold minigrid electrode. It has been found that 5,6-diaminouracil is …
BM Visinski, G Dryhurst - Journal of Electroanalytical Chemistry and …, 1976 - Elsevier
Between pH 0–4, the monocation of 5,6-diaminouracil is electrochemically oxidized at the pyrolytic graphite electrode (PGE) in a quasi-reversible, 2e-2H + reaction to the corresponding …
MT Bogert, D Davidson - Journal of the American Chemical …, 1933 - ACS Publications
Requiring considerable quantities of 5-aminouracil in our studies of colored derivatives of uracil, we were led to attempt improvements in the existing methods of its preparation. 5-…
Number of citations: 34 0-pubs-acs-org.brum.beds.ac.uk
F Hueso-Ureña, MN Moreno-Carretero, JN Low… - Journal of molecular …, 1997 - Elsevier
The crystal and molecular structures of 5,6-diamino-1-methyluracil and 5,6-diamino-1,3-dimethyluracil monohydrate have been determined from X-ray diffraction. Both compounds are …
FF Blicke, HC Godt Jr - Journal of the American Chemical Society, 1954 - ACS Publications
Reactions of 1,3-Dimethyl-5,6-diaminouracil Page 1 2798 Yol. F. F. Bltcke and Ft. C. Godt, Jr. [Contribution from the College of Pharmacy, University of Michigan] Reactions of l,3-Dimethyl-5,6-diaminouracil …
Number of citations: 138 0-pubs-acs-org.brum.beds.ac.uk
SF Raasi - International Letters of Chemistry, Physics and …, 2015 - academia.edu
A simple, rapid and sensitive spectrophotometric method was developed for the determination of Se (IV) using 5, 6-diaminouracil hydrochloride (DAUH) as an analytical reagent. The …
Number of citations: 2 www.academia.edu
OV Shishkin, NN Kolos, VD Orlov - Crystallography Reports, 1997 - inis.iaea.org
[en] The x-ray study of the crystal structure of N, N-dimethyl-5, 6-diaminouracil was performed. At 20 deg. C, a= 7.449 (3), b= 11.459 (4), and c= 10.048 (4) A; β= 102.52 (2) deg.; V= 837 (…
Number of citations: 8 inis.iaea.org
D Marx, LM Wingen, G Schnakenburg… - Frontiers in …, 2019 - frontiersin.org
Substituted xanthine derivatives are important bioactive molecules. Herein we report on a new, practical synthesis of 6-amino-5-carboxamidouracils, the main building blocks for the …
Number of citations: 17 www.frontiersin.org
WJ Middelhoven, HJ Brons, MW Breedveld… - Applied microbiology …, 1989 - Springer
5,6-Diaminouracil (DAU), was found to be a gratuitous inducer of xanthine oxidase (XO) in Arthrobacter globiformis M4. Synthesis of urate oxidase was not induced by this compound. …

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